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C18H14FNO3

Cat. No.: B7851398
M. Wt: 311.3 g/mol
InChI Key: OFNCTBXWTCBUFU-KAMYIIQDSA-N
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Description

Contextualization within Contemporary Organic Chemistry and Medicinal Chemistry Research

Compounds with the molecular formula C18H14FNO3 are relevant to contemporary research in both organic chemistry and medicinal chemistry. Organic chemistry research involves the synthesis of organic molecules and the study of their reaction paths, interactions, and applications libretexts.org. Medicinal chemistry, a related field, focuses on the discovery, development, synthesis, and analysis of biologically active compounds, as well as understanding their mode of action at the molecular level and their metabolism fu-berlin.deulisboa.pt.

The presence of fluorine, nitrogen, and oxygen atoms within the this compound framework suggests potential for diverse chemical reactivity and biological interactions. Fluorine atoms, for instance, can influence a compound's physical, chemical, and biological properties ontosight.ai. Heterocyclic compounds, which contain heteroatoms like oxygen, nitrogen, and sulfur, are of significant importance due to their wide spectrum of bioactive properties and have attracted considerable attention from chemists and biologists amazonaws.com.

Research in medicinal chemistry often involves the design and synthesis of new chemical entities for various therapeutic areas, such as anticancer, antimalarial, antituberculosis, antihypertensive, anti-inflammatory, antidiabetic, and antiviral compounds niper.gov.inuct.ac.za. The molecular complexity afforded by the this compound formula allows for the design of compounds with potential interactions with biological targets.

Overview of Structural Diversity and Synthetic Accessibility of this compound Derivatives

The fixed molecular formula this compound can correspond to a variety of structural isomers. Isomerism is a fundamental concept in organic chemistry where compounds with the same molecular formula exhibit different structural or spatial arrangements of atoms solubilityofthings.com. Structural isomers differ in the connectivity of their atoms, leading to distinct compounds with unique physical and chemical properties wikipedia.orgsolubilityofthings.com. This structural diversity arises from the different ways atoms can bond and arrange themselves solubilityofthings.com. Types of structural isomerism include chain isomerism, position isomerism, and functional group isomerism solubilityofthings.com.

Given the formula this compound, potential structural variations can arise from:

Different arrangements of the carbon skeleton (chain isomerism).

Variations in the position of functional groups containing fluorine, nitrogen, and oxygen atoms (position isomerism).

The synthetic accessibility of this compound derivatives is influenced by the specific structural isomer being targeted. Various synthetic methodologies are employed in organic chemistry to construct complex molecules. These can include:

Nucleophilic aromatic substitution reactions mdpi.com.

Condensation reactions amazonaws.com.

Reactions involving the introduction of specific functional groups onto a core structure unifi.it.

One-pot synthesis procedures, which can offer advantages in terms of simplicity and efficiency google.comniscpr.res.in.

Chromatographic methods are often used for the purification of synthesized compounds amazonaws.comunifi.itconicet.gov.ar.

Spectroscopic techniques such as NMR, FTIR, and LC-MS are crucial for characterizing the synthesized compounds and confirming their structures amazonaws.comunifi.itconicet.gov.arjapsonline.comukm.myresearchgate.net.

Research highlights the synthesis of specific this compound compounds through various routes. For instance, one study describes the synthesis of a this compound compound (specifically, ethyl 2-(1-(4-fluorobenzoyl)-1H-indol-3-yl)acetate) as part of the synthesis of indole (B1671886) derivatives unifi.it. Another study mentions the synthesis of a quinoline (B57606) derivative with the molecular formula this compound semanticscholar.org. The synthesis of chromeno ontosight.aiunifi.itoxazines with this formula has also been reported using eco-friendly one-pot methodologies niscpr.res.in. These examples demonstrate that compounds with the this compound formula can be synthesized through different reaction pathways depending on the desired structural scaffold.

Detailed research findings on the synthesis of specific this compound compounds can provide insights into typical reaction conditions, yields, and purification methods. For example, the synthesis of ethyl 2-(1-(4-fluorobenzoyl)-1H-indol-3-yl)acetate (a this compound compound) involved a procedure starting from an intermediate and purification by column chromatography unifi.it. Another this compound compound, identified as a quinoline derivative, was synthesized and characterized by various spectroscopic methods, with analytical data provided semanticscholar.org.

Here is an example of synthesis data for a specific this compound compound:

Compound NameMolecular FormulaSynthesis MethodYield (%)Characterization Data
Ethyl 2-(1-(4-fluorobenzoyl)-1H-indol-3-yl)acetateThis compoundProcedure starting from intermediate 1b, purified by column chromatography unifi.it141H NMR, 13C NMR, ESI-MS (calcd: 311.31; found: m/z 312.10 [M + H]+), Anal. This compound (C, H, N) unifi.it
Quinoline derivativeThis compoundSynthesis described in the study98mp=163-165°C; IR, 1H-NMR, 13C-NMR, Anal. Calcd for this compound: C, 69.45; H, 4.53; N, 4.50. Found: C, 69.98; H, 4.75; N, 4.62. LC-MS (ESI): 312.2 (M+1) semanticscholar.org
Chromeno ontosight.aiunifi.itoxazine derivativeThis compoundEco-friendly one-pot methodology75Viscous liquid; IR, 1H NMR, 13C NMR, DART-MS: m/z 294 [M + H]+ (Note: Mass spec data might correspond to a related compound or fragment), Anal. Calcd for this compound: C, 69.45; H, 4.53; N, 4.50. Found: C, 69.61; H, 4.41; N, 4.27% niscpr.res.in

Note: The DART-MS data for the chromeno ontosight.aiunifi.itoxazine derivative (m/z 294) appears inconsistent with the molecular formula this compound (MW 311.31). The provided analytical data (C, H, N) aligns with the formula, suggesting a potential error in the reported mass spectrometry value or that the reported value corresponds to a fragment ion.

Academic Significance and Research Trajectories for Investigating this compound Compounds

The academic significance of investigating compounds with the molecular formula this compound lies in their potential to contribute to fundamental knowledge in organic chemistry and to explore new avenues in medicinal chemistry. Research in organic chemistry aims to understand the behavior and reactivity of organic molecules, and the synthesis and characterization of new compounds with this formula contribute to this understanding libretexts.org.

The presence of the fluorine atom and the potential for diverse heterocyclic or aromatic systems within the this compound structure makes these compounds interesting targets for studying structure-activity relationships. Investigating how different structural arrangements and functional group placements within this molecular formula impact physical, chemical, and biological properties is a key research trajectory.

Furthermore, the identification of specific this compound compounds with potential biological activity, such as the mention of potential interest in pharmaceutical or biomedical research for CHEMBL1542736 ontosight.ai, or the evaluation of chromeno ontosight.aiunifi.itoxazines with this formula for anti-mycobacterial activity niscpr.res.in, highlights their significance in medicinal chemistry. Research trajectories include:

Synthesis of novel this compound isomers and derivatives: Developing efficient and environmentally friendly synthetic routes to access a wider range of compounds with this molecular formula niscpr.res.inconicet.gov.ar.

Exploration of biological activities: Screening synthesized compounds for various biological targets and evaluating their potential therapeutic applications niper.gov.inuct.ac.za.

Structure-activity relationship studies: Correlating structural variations within the this compound framework with observed biological activities to identify key features responsible for activity unifi.it.

Investigation of physicochemical properties: Studying properties such as solubility, lipophilicity, and metabolic stability, which are crucial for drug development semanticscholar.org.

Computational studies: Utilizing molecular modeling and computational chemistry techniques to predict properties, understand reaction mechanisms, and aid in the design of new this compound derivatives niper.gov.in.

The ongoing research into compounds with the this compound formula reflects the broader trends in organic and medicinal chemistry to synthesize and evaluate novel chemical entities with potential applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H14FNO3 B7851398 C18H14FNO3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4Z)-4-(ethoxymethylidene)-2-(2-fluorophenyl)isoquinoline-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FNO3/c1-2-23-11-14-12-7-3-4-8-13(12)17(21)20(18(14)22)16-10-6-5-9-15(16)19/h3-11H,2H2,1H3/b14-11-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFNCTBXWTCBUFU-KAMYIIQDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC=C1C2=CC=CC=C2C(=O)N(C1=O)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/C=C\1/C2=CC=CC=C2C(=O)N(C1=O)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of C18h14fno3 Derivatives

Diverse Synthetic Routes and Reaction Mechanisms for C18H14FNO3 Architectures

The construction of molecules with the this compound formula can be achieved through several key reaction types, allowing for the assembly of complex heterocyclic scaffolds.

Mannich-Type Condensation Reactions in this compound Synthesis

The Mannich reaction is a versatile three-component condensation involving an enolizable carbonyl compound, a non-enolizable aldehyde (such as formaldehyde), and a primary or secondary amine or ammonia, leading to the formation of β-amino carbonyl compounds known as Mannich bases. thermofisher.comvedantu.comorganic-chemistry.org This reaction is a fundamental carbon-carbon bond-forming method and is utilized in the synthesis of various organic compounds, including those with potential biological activity. vedantu.comchem-station.com

In the context of synthesizing compounds potentially related to the this compound framework, Mannich-type reactions can be employed to construct the carbon skeleton and incorporate nitrogen and oxygen atoms. For example, a Mannich-type condensation reaction involving 7-hydroxy-4-methylcoumarin, formaldehyde, and primary amines in aqueous conditions has been reported for the synthesis of 9-substituted-4-methyl-9,10-dihydrochromeno[8,7-e] Current time information in Bangalore, IN.wikipedia.orgoxazin-2(8H)-one derivatives. niscpr.res.in While the exact this compound formula is achieved with a specific substituent (e.g., 9-(3-chlorophenyl)-4-methyl-9,10-dihydrochromeno[8,7-e] Current time information in Bangalore, IN.wikipedia.orgoxazin-2(8H)-one is C18H14ClNO3, a fluorinated analog could potentially match the target formula), this demonstrates the applicability of Mannich chemistry in constructing chromene-fused heterocyclic systems that could bear the this compound formula with appropriate substitution. The reaction typically proceeds via the formation of an iminium ion intermediate, which is then attacked by the enol or enolate of the carbonyl compound. organic-chemistry.orgchem-station.com

A specific example of a compound matching the this compound formula synthesized via a route that could potentially involve Mannich-type intermediates or related condensation chemistry is Ethyl 3-(4-fluorobenzoyl)indolizine-1-carboxylate. This compound has been synthesized, and its characterization data (FTIR, 1H NMR, LC-MS, and elemental analysis) confirm the this compound formula. conicet.gov.ar While the direct reaction sequence provided for this specific indolizine (B1195054) derivative involves cyclization of aromatic cycloimmonium ylides with electron-deficient alkynes, the broader context of synthesizing complex nitrogenous heterocycles often utilizes condensation strategies related to the Mannich reaction. conicet.gov.ar

Michael Addition Reactions for this compound Scaffold Construction

The Michael addition is a fundamental reaction in organic chemistry involving the conjugate addition of a nucleophile (Michael donor) to an electron-poor alkene (Michael acceptor), forming a new carbon-carbon bond at the β-carbon of the acceptor. lscollege.ac.inwikipedia.orgmasterorganicchemistry.com This reaction is widely used for the mild formation of carbon-carbon bonds and is valuable for constructing complex molecules. lscollege.ac.inwikipedia.orgnumberanalytics.com Michael additions can proceed via enolates or other stabilized carbon nucleophiles. lscollege.ac.inwikipedia.org

Michael addition reactions are relevant to the synthesis of this compound derivatives as they can be used to build the carbon framework of the molecule by joining two smaller fragments. For instance, the synthesis of chromene derivatives can involve a Michael-type addition. A suggested mechanism for the synthesis of benzo[c]acridine derivatives, which are related polycyclic systems, involves a Michael-type addition of a naphthylamine to an olefin intermediate formed from a Knoevenagel condensation. scielo.org.mx Similarly, the synthesis of 2-amino-3-cyano-4H-chromenes, precursors to chromeno[2,3-d]pyrimidines, involves a 1,4-Michael addition of an intermediate with an alkene. ajol.info

While a direct example of this compound synthesis solely through a Michael addition was not explicitly found, the Michael reaction is a crucial step in many synthetic sequences leading to complex structures that could bear this formula. The ability to form a new carbon-carbon bond with high regio- and stereoselectivity makes it a powerful tool in assembling the carbon skeleton found in this compound derivatives. lscollege.ac.in

1,3-Dipolar Cycloaddition Reactions in the Formation of this compound Compounds

1,3-Dipolar cycloaddition reactions involve the reaction between a 1,3-dipole and a dipolarophile to form a five-membered heterocyclic ring. wikipedia.orgorganic-chemistry.orgscribd.com This reaction is a significant route for the regio- and stereoselective synthesis of five-membered heterocycles. wikipedia.org Dipolarophiles are typically alkenes or alkynes, while 1,3-dipoles are molecules containing one or more heteroatoms and a charged dipole character. organic-chemistry.orgscribd.com

The application of 1,3-dipolar cycloaddition in the synthesis of this compound compounds would involve assembling the five-membered heterocyclic portion of the molecule. For example, the reaction between a nitrile oxide (a 1,3-dipole) and an alkene or alkyne (dipolarophiles) can yield isoxazolines or isoxazoles, respectively, which are five-membered heterocycles containing nitrogen and oxygen. wikipedia.org While the specific this compound formula implies a larger, likely polycyclic structure, the 1,3-dipolar cycloaddition could be a key step in forming one of the rings within the larger molecular architecture.

One search result mentions the synthesis of an isoxazoline (B3343090) with the molecular formula C18H15NO3 via Ultrasound (US)-promoted Claisen-Schmidt condensation followed by isoxazoline ring formation. amazonaws.com While this compound has a slightly different formula (C18H15NO3 vs this compound), it illustrates the potential of forming a five-membered isoxazoline ring within a larger molecule. The introduction of a fluorine atom and adjustment of the substitution pattern could potentially lead to a this compound compound via a similar strategy involving 1,3-dipolar cycloaddition with a nitrile oxide or a related 1,3-dipole.

Synthetic Approaches to Quinoline (B57606), Indole (B1671886), and Chromene Derivatives Bearing the this compound Formula

The this compound formula suggests a relatively complex polycyclic structure, and several important heterocyclic ring systems, such as quinolines, indoles, and chromenes, could form part of such a molecule. Synthetic strategies targeting these core structures are highly relevant.

Quinoline Derivatives: Quinoline derivatives are often synthesized via reactions like the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehydes with ketones. wikipedia.org Multicomponent reactions (MCRs) are also efficient strategies for synthesizing diverse quinoline scaffolds, offering advantages in terms of atom economy and structural diversity. frontiersin.orgrsc.org Examples include MCRs of resorcinol, aromatic aldehydes, β-ketoesters, and amines under solvent-free conditions. frontiersin.org While specific examples matching this compound were not found in the context of these general quinoline syntheses, these methodologies provide potential routes to construct the quinoline core that could be further functionalized to match the target formula.

Indole Derivatives: Indole derivatives can be synthesized through various methods, including the Fischer indole synthesis and cyclization reactions of 2-alkynylanilines. bhu.ac.inresearchgate.net Green chemistry approaches, such as using water as a solvent or catalyst-free conditions, have also been developed for indole synthesis. conicet.gov.aropenmedicinalchemistryjournal.com A compound with the formula this compound, Ethyl 3-(4-fluorobenzoyl)indolizine-1-carboxylate, which contains an indolizine (a fused indole) core, has been synthesized by the cyclization of aromatic cycloimmonium ylides with electron-deficient alkynes in water. conicet.gov.ar This directly demonstrates a synthetic route to a compound with the target formula incorporating an indole-like structure.

Chromene Derivatives: Chromene derivatives, characterized by a fused benzene (B151609) and pyran ring system, can be synthesized through various reactions, including condensation reactions. ekb.egslideshare.net For example, the synthesis of 3,4-dihydropyrano[c]chromene derivatives can be achieved by reacting 4-hydroxycoumarin, malononitrile, and an aromatic aldehyde in the presence of a catalyst. jwent.net Another approach involves the reaction of chromene derivatives with reagents like acetyl chloride to form further functionalized compounds. ekb.eg The synthesis of 2-amino-3-cyano-4H-chromenes, key intermediates for other fused systems, can involve Knoevenagel condensation followed by Michael addition and intramolecular cyclization. ajol.info These methods provide pathways to construct the chromene scaffold, which could be part of a larger this compound molecule.

Methodological Advancements in Green Chemistry for this compound Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. msu.edugctlc.orgresearchgate.net Applying these principles to the synthesis of this compound derivatives involves developing environmentally benign synthetic methodologies.

Advancements in green chemistry relevant to the synthesis of this compound and related compounds include the use of water as a solvent, solvent-free conditions, microwave irradiation, ultrasound irradiation, and the use of heterogeneous or organocatalysts. conicet.gov.arajol.infoopenmedicinalchemistryjournal.comjwent.netgctlc.orgresearchgate.netrsc.org For instance, the synthesis of Ethyl 3-(4-fluorobenzoyl)indolizine-1-carboxylate (this compound) was achieved using water as the base and solvent, highlighting a greener approach to synthesizing a compound with this formula. conicet.gov.ar

Other examples of green chemistry in related syntheses include the use of magnetic nanocatalysts in methanol (B129727) for chromene synthesis jwent.net and metal-free catalysts or solid acid catalysts under solvent-free conditions for indole derivative synthesis. openmedicinalchemistryjournal.comdergipark.org.tr NHC-catalyzed reactions, including the Stetter reaction, have also been explored in aqueous conditions, contributing to greener synthesis. rsc.org These methodological advancements are crucial for developing sustainable and environmentally friendly routes to access complex organic molecules like this compound derivatives.

Here is a table summarizing some of the synthetic approaches discussed, including examples of compounds with the this compound formula or related structures synthesized by these methods:

Synthetic MethodKey Reaction(s) InvolvedExample Compound (Formula)Relevant InformationSource
Mannich-Type CondensationCondensation of carbonyl, amine, and aldehyde9-substituted-4-methyl-9,10-dihydrochromeno[8,7-e] Current time information in Bangalore, IN.wikipedia.orgoxazin-2(8H)-one derivatives (e.g., C18H14ClNO3)Synthesis in aqueous conditions. niscpr.res.in niscpr.res.in
Michael AdditionConjugate addition of nucleophile to Michael acceptorIntermediates in chromene and acridine (B1665455) synthesisUsed in the construction of various heterocyclic systems. scielo.org.mxajol.info scielo.org.mxajol.info
1,3-Dipolar CycloadditionReaction of 1,3-dipole with dipolarophileIsoxazoline derivatives (e.g., C18H15NO3)Forms five-membered heterocycles. wikipedia.orgamazonaws.com wikipedia.orgamazonaws.com
NHC-Catalyzed Stetter ReactionUmpolung of aldehyde and addition to Michael acceptorChromanone derivatives, succinimide (B58015) derivativesForms 1,4-dicarbonyl compounds and heterocyclic systems. nih.govacs.org nih.govacs.org
Indole SynthesisCyclization of aromatic cycloimmonium ylides with alkynesEthyl 3-(4-fluorobenzoyl)indolizine-1-carboxylate (this compound)Synthesized using water as base and solvent. conicet.gov.ar conicet.gov.ar
Quinoline SynthesisFriedländer synthesis, Multicomponent reactionsQuinoline derivativesDiverse routes to the quinoline core. wikipedia.orgfrontiersin.orgrsc.org wikipedia.orgfrontiersin.orgrsc.org
Chromene SynthesisCondensation reactions, Michael addition, Intramolecular cyclizationChromene and fused chromene derivativesVarious methods for constructing the chromene scaffold. ajol.infoekb.egslideshare.netjwent.net ajol.infoekb.egslideshare.netjwent.net
Green Chemistry ApproachesUse of water, solvent-free conditions, catalysisEthyl 3-(4-fluorobenzoyl)indolizine-1-carboxylate (this compound)Focus on sustainable and environmentally friendly methods. conicet.gov.arajol.infoopenmedicinalchemistryjournal.comjwent.netgctlc.orgresearchgate.netrsc.org conicet.gov.arajol.infoopenmedicinalchemistryjournal.comjwent.netgctlc.orgresearchgate.netrsc.org

Compound Names and PubChem CIDs:

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation of Synthesized this compound Compounds

The definitive characterization of this compound and its derivatives relies on a combination of spectroscopic and analytical methods. These techniques provide complementary information regarding the molecular structure, functional groups, molecular weight, elemental composition, and purity of the synthesized compounds.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy (1H NMR, 13C NMR) in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H) and carbon-13 (¹³C) NMR, is a fundamental tool for determining the detailed molecular structure of organic compounds. numberanalytics.comemerypharma.com Analysis of chemical shifts, signal multiplicities, coupling constants, and integration values in ¹H NMR spectra provides information about the different types of protons and their local chemical environments and connectivity within the molecule. emerypharma.comslideshare.net ¹³C NMR spectroscopy complements this by revealing the different types of carbon atoms present in the structure. emerypharma.com

For this compound and its derivatives, NMR spectroscopy has been extensively used for structural confirmation. For example, the ¹H NMR spectrum of ethyl 3-(4-fluorobenzoyl)indolizine-1-carboxylate (this compound) shows characteristic signals corresponding to aromatic protons, the ethyl ester group (methylene and methyl protons), and other specific protons within the indolizine and fluorobenzoyl moieties. conicet.gov.ar Chemical shifts and coupling patterns observed in the spectrum are consistent with the proposed structure. Similarly, ¹³C NMR provides signals corresponding to the carbonyl carbons, aromatic carbons, and the carbons of the ethyl group, aiding in the complete assignment of the carbon skeleton. conicet.gov.ar

Specific NMR data reported for this compound and its derivatives in various studies include chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz), typically recorded in deuterated solvents like CDCl₃ or DMSO-d₆. conicet.gov.arunifi.itrsc.orgsemanticscholar.orgclockss.orgresearchgate.net

Here is an example of NMR data reported for a this compound compound (Ethyl 3-(4-fluorobenzoyl)indolizine-1-carboxylate):

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment (Example)
¹H9.97–9.55m-Aromatic H
¹H8.38–8.37m-Aromatic H
¹H7.25–7.21t8.4Aromatic H
¹H4.40–4.35q7.2OCH₂
¹H1.42–1.38t7.2CH₃
¹³C186.28--C=O
¹³C164.94--C-F (quat)
¹³C60.07--OCH₂
¹³C14.56--CH₃

Mass Spectrometry (MS) Techniques (e.g., DART-MS, ESI-MS, LC-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and fragmentation pattern of a compound. cornell.edu Various ionization techniques are employed, including Electrospray Ionization (ESI) and Direct Analysis in Real Time (DART), which are particularly useful for analyzing organic molecules. jeol.comcornell.edu LC-MS couples liquid chromatography with mass spectrometry, allowing for the separation of mixtures before MS analysis. conicet.gov.arsemanticscholar.orgamazonaws.com

ESI-MS is commonly used for analyzing this compound and its derivatives, often yielding protonated molecular ions ([M+H]⁺) or adduct ions (e.g., [M+Na]⁺), which confirm the molecular weight of the synthesized compound. unifi.itrsc.orgsemanticscholar.orgamazonaws.comrsc.orgacs.org High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which can be used to determine the elemental composition of the ions and validate the empirical formula. rsc.orgamazonaws.comrsc.orgacs.orgniscpr.res.in

DART-MS, an ambient ionization technique, allows for rapid analysis with minimal sample preparation and has also been applied to the analysis of this compound derivatives, providing molecular ion peaks. jeol.comcornell.eduniscpr.res.inbruker.com

Observed m/z values in the mass spectra provide crucial evidence for the successful synthesis of the target compound. For this compound (molecular weight ~311.3 g/mol ), observed molecular ion peaks around m/z 312 ([M+H]⁺) or m/z 334 ([M+Na]⁺) are indicative of the correct molecular weight. conicet.gov.arunifi.itrsc.orgsemanticscholar.orgamazonaws.comrsc.orgacs.org

Here are examples of MS data reported:

TechniqueIon TypeCalculated m/zFound m/zReference
ESI-MS[M + H]⁺312.10312.10 unifi.it
ESI-MS[M + H]⁺312.2312.2 semanticscholar.org
ESI-HRMS[M + Na]⁺334.0850334.0834 rsc.org
ESI-HRMS[M + Na]⁺334.0855334.0854 rsc.org
ESI-HRMS[M + H]⁺312.1030312.1028 acs.org
DART-MS[M + H]⁺328.1328.1 niscpr.res.in
LC-MS (ESI)[M + H]⁺312.2312.2 conicet.gov.ar

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule by analyzing the vibrations of its chemical bonds. Different functional groups absorb infrared radiation at characteristic frequencies, resulting in distinct peaks in the IR spectrum. unifi.itCurrent time information in Bangalore, IN.cytivalifesciences.com.cngoogleapis.com

For this compound compounds, IR and FTIR spectroscopy provide valuable information about the presence of key functional groups such as carbonyl (C=O), C-H stretches (aromatic and aliphatic), C=C bonds (aromatic and possibly aliphatic), C-F stretch, and N-H or O-H stretches if present in derivatives. conicet.gov.arsemanticscholar.orgclockss.orgresearchgate.netniscpr.res.injapsonline.comamazonaws.com

Characteristic IR absorption bands (νmax) are typically reported in wavenumbers (cm⁻¹). For example, the presence of a carbonyl group in the ester or ketone moiety of this compound derivatives is indicated by a strong absorption band typically appearing in the range of 1680-1750 cm⁻¹. conicet.gov.arsemanticscholar.orgclockss.orgniscpr.res.injapsonline.com

Examples of reported IR data for this compound and related compounds include:

Functional GroupCharacteristic Absorption (cm⁻¹)Reference
C=O1725, 1717, 1722, 1726 conicet.gov.arsemanticscholar.orgclockss.orgniscpr.res.injapsonline.com
Aromatic C-H3036 japsonline.com
C=C (aromatic)1601–1447 japsonline.com
C=N-O (isoxazoline)1652 amazonaws.com
C-O-N (isoxazoline)1231 amazonaws.com

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a quantitative technique used to determine the percentage by weight of each element (typically carbon, hydrogen, and nitrogen) present in a pure organic compound. unifi.itrsc.orgsemanticscholar.orgclockss.orgCurrent time information in Bangalore, IN.japsonline.comnih.gov The experimental percentages are compared with the theoretically calculated percentages based on the proposed empirical formula (this compound). This comparison helps to validate the molecular formula and purity of the synthesized compound. conicet.gov.arclockss.org

For this compound, the calculated elemental composition is approximately: Carbon (C): 69.45%, Hydrogen (H): 4.53%, Fluorine (F): 6.10%, Nitrogen (N): 4.50%, Oxygen (O): 15.44%. Experimental values obtained from elemental analysis should be in close agreement with these theoretical values. conicet.gov.arsemanticscholar.orgclockss.org

Reported elemental analysis data for this compound compounds demonstrate the close correlation between calculated and found percentages, supporting the assigned empirical formula. conicet.gov.arsemanticscholar.orgclockss.org

Here is a comparison of calculated and found elemental analysis data for this compound:

ElementCalculated (%)Found (%)Reference
Carbon69.4569.41, 69.98, 69.46 conicet.gov.arsemanticscholar.orgclockss.org
Hydrogen4.534.50, 4.75, 4.53 conicet.gov.arsemanticscholar.orgclockss.org
Nitrogen4.504.55, 4.62, 4.51 conicet.gov.arsemanticscholar.orgclockss.org

Chromatographic Methods for Purification and Purity Assessment (e.g., Thin Layer Chromatography, Column Chromatography)

Chromatographic methods are essential for the purification of synthesized compounds and for assessing their purity. These techniques separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. cytivalifesciences.com.cnnih.gov

Thin Layer Chromatography (TLC) is a simple and rapid technique widely used for monitoring the progress of reactions, determining the number of components in a mixture, and optimizing conditions for column chromatography. rsc.orgclockss.orgjapsonline.com Compounds are separated on a thin layer of stationary phase (e.g., silica (B1680970) gel) coated on a plate, and visualized using UV light or staining agents. clockss.orgjapsonline.com The retention factor (Rf) value is a characteristic property for a compound under specific TLC conditions. researchgate.netacs.orgjapsonline.com

Column Chromatography, particularly flash column chromatography, is a common method for purifying larger quantities of synthesized compounds. unifi.itrsc.orgclockss.orgrsc.orgacs.org The crude product is loaded onto a column packed with a stationary phase (e.g., silica gel), and components are eluted using a solvent gradient. Fractions containing the desired compound are collected and the solvent is removed to obtain the purified product. unifi.itrsc.orgclockss.orgrsc.orgacs.org

High-Performance Liquid Chromatography (HPLC) is a more advanced chromatographic technique used for both purification and precise purity assessment. rsc.orgquality-assistance.comnih.gov HPLC offers higher resolution and sensitivity compared to TLC and column chromatography. Chiral HPLC is specifically used to determine the enantiomeric excess (ee) of chiral compounds. rsc.orgrsc.org Purity is typically assessed by integrating the peak area of the target compound in the chromatogram. uni-marburg.de

Chromatographic methods play a vital role in isolating pure this compound and its derivatives from reaction mixtures and confirming their purity before further analysis or application. conicet.gov.arunifi.itrsc.orgclockss.orgrsc.orgacs.orgjapsonline.comquality-assistance.comnih.gov

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Investigations of C18h14fno3 Compounds

Fundamental Principles and Theoretical Frameworks in SAR Analysis

SAR is a qualitative approach that examines how changes in the chemical structure of a compound affect its biological activity. The core principle is that the biological activity of a molecule is a function of its chemical structure. By systematically modifying different parts of a lead compound and observing the resulting changes in activity, researchers can identify which functional groups and structural features are essential for interaction with a biological target nih.govwikipedia.org. These modifications can include altering substituents, changing the size or shape of the molecule, or introducing or removing functional groups. The analysis of the resulting activity data helps to establish rules or patterns that link specific structural elements to observed biological responses. Theoretical frameworks underpinning SAR often involve considering how variations in electronic, steric, and lipophilic properties of the molecule impact its binding affinity, metabolism, and transport within a biological system.

Quantitative Structure-Activity Relationship (QSAR) Modeling for C18H14FNO3 Derivatives

QSAR builds upon SAR by establishing a mathematical relationship between the quantitative measure of a biological activity and the calculated or experimentally determined physicochemical properties or structural descriptors of a set of compounds wikipedia.org. This approach aims to develop predictive models that can estimate the activity of new, untested compounds based on their molecular features nih.govnih.govljmu.ac.uk. For this compound derivatives, QSAR modeling would involve correlating variations in their structures with observed differences in a specific biological activity.

Development and Validation of Predictive QSAR Models

The development of predictive QSAR models typically involves several steps:

Data Collection: Gathering a dataset of compounds with known structures and experimentally measured biological activities nih.govljmu.ac.uk. For this compound derivatives, this would involve collecting data on a series of related compounds with the this compound core or similar scaffolds, along with their activity against a specific biological target or process.

Molecular Descriptor Calculation: Converting the chemical structures into numerical descriptors that capture various physicochemical and structural properties of the molecules nih.govljmu.ac.ukresearchgate.nettalete.mi.it.

Model Building: Using statistical methods to find a correlation between the molecular descriptors and the biological activity. This results in a mathematical equation that describes the quantitative relationship wikipedia.orgnih.govljmu.ac.uk.

Model Validation: Rigorously evaluating the reliability and predictive power of the developed model nih.govresearchgate.netd-nb.info. Validation ensures that the model is not merely describing random correlations within the training data but can accurately predict the activity of external compounds researchgate.netd-nb.info. Common validation techniques include internal validation (e.g., leave-one-out cross-validation) and external validation using a separate test set of compounds that were not used in the model development researchgate.netd-nb.infoanalis.com.mymdpi.com. Statistical parameters such as the coefficient of determination (r²), cross-validated r² (q²), and root-mean-squared error (RMSE) are used to assess model performance researchgate.netd-nb.infoanalis.com.mymdpi.com.

Utilization of Molecular Descriptors and Advanced Statistical Methodologies (e.g., PCA, MLR, MNLR, ANN) in QSAR

Molecular descriptors are numerical values that represent different aspects of a molecule's structure and properties, including physicochemical (e.g., lipophilicity, solubility), electronic (e.g., partial charges, frontier orbital energies), steric (e.g., molecular volume, shape), and topological (e.g., connectivity indices) features nih.govresearchgate.nettalete.mi.ite-bookshelf.dewiley.com. In QSAR studies of this compound derivatives, a wide range of these descriptors would be calculated to capture the structural variations within the dataset.

Advanced statistical methodologies are then employed to build the QSAR models:

Principal Component Analysis (PCA): A dimensionality reduction technique used for exploring the relationships between descriptors and identifying the most significant variables rsc.org.

Multiple Linear Regression (MLR): A linear modeling technique that relates the biological activity to a linear combination of molecular descriptors nih.govljmu.ac.ukanalis.com.mymdpi.com.

Multiple Non-Linear Regression (MNLR): Similar to MLR but allows for non-linear relationships between descriptors and activity researchgate.net.

Artificial Neural Networks (ANN): Non-linear models inspired by the structure of the human brain, capable of capturing complex relationships between descriptors and activity rsc.org.

These methods help identify which molecular features are most influential in determining the biological activity of this compound derivatives and to build predictive models based on these relationships.

Interpretability and Predictive Capabilities of QSAR in Rational Compound Design

A key advantage of QSAR modeling is its ability to provide both interpretability and predictive power wikipedia.orgljmu.ac.uk. Interpreting a QSAR model involves understanding which specific molecular descriptors contribute significantly to the biological activity and in what manner (e.g., a positive or negative correlation). This provides insights into the structural requirements for activity and can guide the design of new compounds with improved properties ljmu.ac.ukanalis.com.my. For this compound derivatives, a QSAR model might reveal that the presence of a specific substituent at a particular position or a certain range of lipophilicity is crucial for optimal activity.

The predictive capability of validated QSAR models allows researchers to estimate the biological activity of virtual or newly synthesized this compound derivatives without the need for experimental testing nih.govljmu.ac.uk. This facilitates the prioritization of promising candidates for synthesis and further evaluation, significantly accelerating the rational design process ljmu.ac.ukanalis.com.my.

Fragment-Based Approaches to Elucidate SAR within this compound Chemical Space

Fragment-based approaches, often part of Fragment-Based Drug Discovery (FBDD), can be valuable for elucidating the SAR of a chemical scaffold like this compound biosolveit.defrontiersin.org. This method involves studying the binding of small molecular fragments to a biological target and then using this information to design larger, higher-affinity ligands biosolveit.defrontiersin.orgnih.gov.

For this compound, a fragment-based approach could involve:

Fragment Screening: Identifying small fragments (typically < 300 Da) that bind weakly to the target of interest biosolveit.defrontiersin.org. These fragments could represent different parts of the this compound structure.

Fragment Growing, Linking, or Merging: Developing more potent compounds by growing fragments into adjacent binding pockets, linking two weakly binding fragments, or merging fragments that bind in the same site biosolveit.denih.gov.

Applying this to the this compound scaffold would involve breaking it down conceptually or synthetically into smaller fragments and studying their individual contributions to activity. This can provide detailed insights into which parts of the this compound structure are critical for binding and how they interact with the biological target, thereby refining the SAR understanding biorxiv.org.

Deriving Mechanistic Insights from SAR Data Regarding Biological Activity

SAR data can provide valuable clues about the mechanism of action of a compound, even without direct structural information about its interaction with a biological target xjcistanche.com. By observing how specific structural changes lead to altered biological activity, researchers can infer how the molecule might be interacting with its environment or target.

For this compound compounds, if a particular functional group modification significantly impacts activity, it might suggest that this group is involved in a key interaction with the biological target, such as hydrogen bonding, ionic interaction, or hydrophobic packing. For example, if introducing a polar group abolishes activity, it might indicate that the binding site is highly hydrophobic. Conversely, if removing a hydrogen bond donor or acceptor reduces activity, it suggests that a hydrogen bond interaction is important.

Furthermore, SAR patterns can sometimes differentiate between different potential mechanisms. If a series of derivatives shows a clear correlation between lipophilicity and activity, it might suggest a membrane-related target or a mechanism involving passive diffusion. If activity is highly dependent on precise steric parameters, it could indicate a specific binding pocket with strict spatial requirements. While SAR alone may not definitively prove a mechanism, it can generate testable hypotheses and guide further investigations, such as molecular docking or site-directed mutagenesis studies, to confirm the proposed mechanism of action tandfonline.comxjcistanche.comnih.gov.

Biological Activity and Preclinical Research Models Excluding Clinical Human Trials for C18h14fno3 Derivatives

In Vitro Biological Evaluations of C18H14FNO3 Compounds

In vitro assays are crucial for the initial screening and mechanistic understanding of new chemical entities. For derivatives of this compound, these laboratory-based studies have unveiled a broad spectrum of biological activities.

Derivatives of this compound, particularly those based on quinazoline (B50416) and quinazolinone scaffolds, have demonstrated notable antiproliferative and cytotoxic effects against a range of human cancer cell lines. tandfonline.comnih.govacs.orgnih.gov Research has shown that these compounds can inhibit the growth of various cancer cells, including those from colorectal, breast, and prostate cancers. nih.govacs.org

For instance, certain fluoroquinolone derivatives have shown potent activity against colorectal cancer cell lines such as HT29, HCT116, and SW620, with some compounds exhibiting efficacy in the nano-molar range. nih.gov Similarly, novel L-shaped ortho-quinone analogs have displayed significant cytotoxicity against prostate cancer (PC3) and leukemia (K562) cell lines. researchgate.net The mechanism often involves inducing apoptosis, or programmed cell death, in the cancer cells. researchgate.net

The following table summarizes the cytotoxic activity of selected this compound-related compounds against various cancer cell lines.

Compound TypeCancer Cell LineActivity Metric (IC50)Reference
Fluoroquinolone Derivative 4aHCT116 (Colon)0.6 µM nih.gov
Fluoroquinolone Derivative 4aSW620 (Colon)0.16 µM nih.gov
Quinazolinone-based 7jDU-145 (Prostate)50 nM acs.org
Ortho-quinone Analog TC7PC3 (Prostate)Potent Inhibitory Activity researchgate.net
Quinazolinone-pyrazole hybrid 40MCF-7 (Breast)0.45–2.40 µM tandfonline.com

The search for new treatments for tuberculosis and other mycobacterial infections has led to the investigation of various chemical scaffolds. tandfonline.com Compounds related to this compound have been evaluated for their ability to inhibit the growth of pathogenic mycobacterial strains. Studies have assessed the in vitro antimycobacterial activity against species like Mycobacterium tuberculosis, M. kansasii, and M. avium. nih.gov

For example, a series of S-alkylisothiosemicarbazones were tested, with some showing significant activity against potentially pathogenic strains. nih.gov The standard method for this assessment is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of the bacteria. Some novel isoniazid (B1672263) derivatives have also shown potent activity against M. tuberculosis, with MIC values lower than the standard drug isoniazid. researchgate.net

This table presents the antimycobacterial efficacy of representative compounds.

Compound TypeMycobacterial StrainActivity Metric (MIC)Reference
Isoniazid Derivative 1aM. tuberculosis0.0125 µg/mL researchgate.net
Azaindole Derivative 7M. tuberculosis0.015 µg/mL researchgate.net
Quinoline-4-carbaldehyde-S-hexyl-isothiohydrazonePotentially pathogenic strainsMore active than isoniazide nih.gov
PinocembrinM. tuberculosis H37Rv3.5 µg/mL nih.gov

The antiviral potential of this compound derivatives, particularly quinazoline and quinazolinone compounds, has been a subject of significant research, especially in the context of emerging viral threats like Dengue virus and SARS-CoV-2. bohrium.commdpi.comrsc.org

Studies have shown that certain quinazolinone compounds can potently inhibit the replication of Zika virus (ZIKV) and all four serotypes of Dengue virus (DENV) in cell cultures, with some analogs exhibiting EC50 values in the nanomolar range. bohrium.com Similarly, various derivatives have been synthesized and tested for their ability to inhibit SARS-CoV-2 replication. mdpi.comnih.govnih.gov For instance, a 2-aminoquinazolin-4(3H)-one derivative showed potent anti-SARS-CoV-2 activity with an IC50 value of less than 0.25 µM, with no associated cytotoxicity at concentrations up to 25 µM. nih.gov

The table below summarizes the antiviral activities of selected compounds.

Compound TypeVirusActivity Metric (IC50/EC50)Selectivity Index (SI)Reference
Quinazolinone 27Dengue Virus (DENV)180 nM (EC50)>55 bohrium.com
Quinazolinone 9gSARS-CoV-2< 0.25 µM (IC50)>100 nih.gov
Quinazolinone 11eSARS-CoV-2< 0.25 µM (IC50)>100 nih.gov
Conjugate 9fSARS-CoV-2163.6 µM (IC50)3.4 mdpi.com

The therapeutic effects of many drugs are achieved through the inhibition of specific enzymes. Derivatives of this compound have been investigated for their ability to inhibit several key enzymes involved in disease processes.

Human Neutrophil Elastase (HNE): HNE is a serine protease implicated in inflammatory diseases. nih.govsemanticscholar.org The development of HNE inhibitors is a significant area of research. bohrium.comresearchgate.net While specific data for this compound is not detailed, the broader class of related heterocyclic compounds is often explored for such activities.

VEGFR-2: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a crucial mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth. tandfonline.commdpi.com Many quinazoline-based compounds have been designed and synthesized as VEGFR-2 inhibitors. tandfonline.commdpi.combioworld.com For example, a series of nicotinamide-based derivatives were evaluated, with one compound showing a VEGFR-2 inhibition IC50 of 60.83 nM. mdpi.com Another study on quinazolin-4(3H)-ones reported a derivative with a VEGFR-2 IC50 of 0.340 µM, which was more potent than the reference drug sorafenib. mdpi.com

P-glycoprotein (P-gp): P-gp is a transporter protein that can pump drugs out of cells, leading to multidrug resistance in cancer. Modulation of P-gp function is a strategy to overcome this resistance. Studies have shown that certain compounds can interact with and inhibit P-gp activity, thereby increasing the intracellular concentration of co-administered anticancer drugs.

The following table presents data on the enzymatic inhibition by related compounds.

Compound TypeEnzyme/Protein TargetActivity Metric (IC50)Reference
Nicotinamide-based Derivative 6VEGFR-260.83 nM mdpi.com
Quinazolin-4(3H)-one Derivative 7VEGFR-20.340 µM mdpi.com
Piperazinylquinoxaline Derivative 11VEGFR-20.19 µM tandfonline.com
Urea-based quinazoline derivative 6VEGFR-212.1 nM mdpi.com

Beyond direct cytotoxicity, understanding how compounds affect cellular processes provides deeper insight into their mechanisms of action. Derivatives of this compound have been shown to modulate critical cellular events like cell cycle progression and apoptosis.

Several studies have demonstrated that potent quinazoline and quinazolinone derivatives induce apoptosis in cancer cells. researchgate.nettandfonline.com This is often accompanied by an arrest of the cell cycle at specific phases, such as the G2/M or pre-G1 phase, which prevents the cancer cells from dividing and proliferating. mdpi.com For example, one potent nicotinamide-based VEGFR-2 inhibitor was found to arrest the growth of HCT-116 colon cancer cells at the pre-G1 and G2-M phases and to induce both early and late apoptosis. mdpi.com Another study found that a particular quinazoline derivative could cause cell cycle arrest at the S phase in A549 lung cancer cells. tandfonline.com

In Vivo Preclinical Models (Non-Human Organisms) for this compound Research

Following promising in vitro results, the evaluation of compounds in living organisms is a critical next step. For derivatives of this compound, particularly those with a quinazoline or quinazolinone core, several types of non-human preclinical models have been utilized to assess their efficacy.

For anticancer activity, xenograft mouse models are commonly employed. tandfonline.comtandfonline.com In these models, human cancer cells are implanted into immunocompromised mice, and the effect of the test compound on tumor growth is measured. For example, a quinazoline-4-quinolone hybrid showed excellent antitumor efficacy in a breast cancer xenograft mouse model, with tumor growth inhibition values of up to 62.5%. tandfonline.com Another quinazoline derivative administered orally to mice with S180 xenografts inhibited tumor growth by 64.2% without affecting the body weight of the animals, indicating a good safety profile. tandfonline.com

In the context of antimycobacterial research, mouse models are considered predictive of efficacy for most antituberculosis drugs. nih.gov Immunocompromised mouse strains, such as SCID or nude mice, are often used to establish progressive and high-level infections for compound screening. researchgate.net

For antiviral research, specific animal models are used depending on the virus. For instance, A129 mice, which are deficient in interferon receptors, are a common model for studying Dengue and Zika virus infections. researchgate.netbohrium.com In one study, a potent quinazolinone compound was shown to significantly reduce viremia and prevent mortality in ZIKV-infected A129 mice. researchgate.net

Evaluation of Activity in Relevant Animal Models of Disease States (e.g., Larvicidal Activity in Anopheles arabiensis)

No publicly available studies detailing the evaluation of this compound derivatives for larvicidal activity against the malaria vector Anopheles arabiensis were identified. Research into novel larvicidal agents is an active field, employing various chemical compounds to control mosquito populations. nih.govfrontiersin.org Studies in this area typically assess the mortality rates of mosquito larvae upon exposure to different concentrations of a test compound. nih.govnih.gov For instance, research on other heterocyclic compounds has identified promising candidates that induce high larval mortality at low concentrations. nih.gov Such evaluations are critical for discovering environmentally safer molecules for vector control. nih.gov

Pharmacokinetic Profiling and Bioenhancement Studies in Non-Human Species

No specific pharmacokinetic data for this compound derivatives in non-human species were found in the reviewed literature. Pharmacokinetic studies are essential in preclinical development to understand how a potential drug is absorbed, distributed, metabolized, and excreted (ADME) by a living organism. These studies are often conducted in various animal models, including rodents and non-rodent species, to gather data on a compound's bioavailability, half-life, clearance rate, and volume of distribution. biobostonconsulting.comnih.gov This information is crucial for making informed decisions before advancing a compound to human clinical trials. kolaido.comnih.gov

Methodological Considerations and Challenges in Preclinical Study Design

Criteria for Selection of Appropriate Biological Systems and Animal Models

The selection of an appropriate animal model is a critical decision in preclinical research, as it heavily influences the validity and translatability of the findings. aofoundation.org The choice depends on the specific research question and the biological target being investigated. nih.gov

Key criteria for selecting an animal model include:

Biological and Physiological Relevance : The chosen model should be physiologically similar to humans and exhibit pharmacodynamic and pharmacokinetic profiles that are as close as possible to those in humans. nih.gov Investigating disease mechanisms and signaling pathways in an appropriate animal model is crucial. prisysbiotech.com

Genetic Uniformity : To minimize inter-individual variability, researchers often use animals with similar genetic backgrounds. prisysbiotech.com

Practical Considerations : Factors such as the model's availability, cost, size, and lifespan play an integral role in the selection process. insidescientific.com

Ethical Considerations : All animal experiments must receive approval from an ethics board like an Institutional Animal Care and Use Committee (IACUC). prisysbiotech.com The principles of the 3Rs (Replacement, Reduction, and Refinement) are a guiding framework, encouraging researchers to replace animal models with alternatives where possible, reduce the number of animals used to the minimum necessary for statistically significant results, and refine methods to minimize animal distress. prisysbiotech.com

Commonly used animal models in preclinical research include rodents (mice and rats) for initial efficacy, toxicity, and pharmacokinetic studies, as well as non-rodent species like dogs, monkeys, or pigs for more complex investigations. biobostonconsulting.com

Robust Experimental Design and Statistical Analysis in Preclinical Research

A robust experimental design is fundamental to obtaining reliable and reproducible data, which increases the scientific validity of the results and maximizes the knowledge gained from each experiment. jax.org Poorly designed experiments can generate unusable data and obscure meaningful trends. prisysbiotech.com

Essential components of a robust preclinical study design include:

Minimization of Bias : It is critical to minimize bias, especially when there are subjective elements in assessing outcomes. jax.org Techniques such as randomization, where animals are randomly assigned to treatment and control groups, and blinding, where researchers are unaware of group allocations during the experiment and analysis, are essential for reducing systematic error. jax.orgnih.gov

Inclusion of Control Groups : Appropriate control groups are necessary to validate findings. prisysbiotech.com These may include vehicle controls, negative controls, and positive controls, which allow for meaningful comparisons with the experimental group. prisysbiotech.comaofoundation.org

Sample Size Calculation : The number of animals used must be justified to ensure the study has enough statistical power to detect a biologically relevant effect. aofoundation.org A power analysis is the most common method for determining the appropriate sample size for hypothesis-testing studies. nih.gov

Statistical Analysis : The statistical methods for data analysis should be planned concurrently with the study design, as the two are inextricably linked. kolaido.comnih.gov The choice of statistical test depends on the study's objectives and the nature of the data collected. kolaido.com Adherence to standardized protocols and a clear understanding of statistical techniques are vital for producing robust translational datasets. kolaido.com

Ultimately, ensuring that studies meet the highest standards of scientific rigor and transparency can improve the success rate for developing new and effective therapeutics. jax.org

Table of Compound Names Mentioned

Compound Name Molecular Formula

Molecular and Biochemical Mechanisms of Action of C18h14fno3 Compounds

Target Identification and Validation Strategies

The principal molecular target for the active metabolite of C18H14FNO3 (Leflunomide), Teriflunomide, has been unequivocally identified as the mitochondrial enzyme dihydroorotate (B8406146) dehydrogenase (DHODH). nih.govdrugbank.com DHODH is a critical enzyme in the de novo pyrimidine (B1678525) synthesis pathway, which is essential for the production of DNA and RNA. wikipedia.orgpatsnap.com

Target identification was achieved through a combination of biochemical and pharmacological studies. Early research demonstrated that the inhibitory effects of Teriflunomide on lymphocyte proliferation could be reversed by the addition of exogenous uridine (B1682114), a pyrimidine nucleoside, thereby pointing to the pyrimidine synthesis pathway as the locus of action. drugbank.combmj.com Further validation came from direct enzymatic assays showing that Teriflunomide is a potent inhibitor of human DHODH at concentrations achieved during therapeutic use. nih.gov The specificity of this interaction is highlighted by the fact that cells with alternative means of obtaining pyrimidines, such as through salvage pathways, are less affected. drugbank.comnih.gov This selective dependence on the de novo pathway in rapidly proliferating cells like activated lymphocytes validates DHODH as the key therapeutic target. bmj.comnih.gov

In addition to DHODH, other potential targets have been investigated. At higher concentrations, Teriflunomide has been shown to inhibit several tyrosine kinases. wikipedia.orgdrugbank.com However, the inhibition of DHODH occurs at significantly lower concentrations, suggesting it is the primary mechanism of action for its immunomodulatory effects. drugbank.com

Elucidation of Molecular Interactions at the Ligand-Target Interface (e.g., Receptor-Ligand Binding Dynamics)

The interaction between Teriflunomide and its primary target, DHODH, has been characterized at the molecular level. Human DHODH is a mitochondrial enzyme with two main domains: an α/β-barrel domain that houses the active site and an α-helical domain that creates a tunnel leading to it. drugbank.com

Teriflunomide binds to DHODH in a reversible and non-competitive manner. nih.gov The binding site is located within a hydrophobic tunnel near the flavin mononucleotide (FMN) co-factor, a component of the enzyme's active site. drugbank.com This interaction does not directly compete with the binding of the enzyme's natural substrate, dihydroorotate, but rather induces a conformational change in the enzyme that inhibits its catalytic activity. nih.gov The binding affinity of Teriflunomide to DHODH is high, with a dissociation constant (Kd) reported to be in the nanomolar range, indicating a strong and specific interaction.

The table below summarizes the key binding characteristics of Teriflunomide with its primary target.

ParameterValueReference
Target EnzymeDihydroorotate Dehydrogenase (DHODH) nih.govdrugbank.com
Binding NatureReversible, Non-competitive nih.gov
Binding SiteHydrophobic tunnel near FMN co-factor drugbank.com
Dissociation Constant (Kd)12 nM
Inhibition Constant (Ki)179 nM

Modulation of Intracellular Signaling Pathways and Cellular Processes

The inhibition of DHODH by Teriflunomide sets off a cascade of events that modulate key intracellular signaling pathways and cellular processes, primarily affecting rapidly proliferating cells like activated lymphocytes. wikipedia.orgpatsnap.com

A primary consequence of DHODH inhibition is the depletion of the intracellular pool of pyrimidines. nih.gov This has a profound impact on the cell cycle. Activated lymphocytes must significantly increase their ribonucleotide levels to progress from the G1 to the S phase of the cell cycle. drugbank.com By limiting the pyrimidine supply, Teriflunomide effectively halts the cell cycle at the G1 phase, thereby preventing cellular proliferation. drugbank.comdrugbank.com This cytostatic effect is a key feature of its mechanism, as it inhibits the expansion of autoimmune T-cells and the production of autoantibodies by B-cells without being directly cytotoxic. drugbank.commedchemexpress.com

The cell cycle arrest is mediated by sensor molecules like p53. drugbank.combmj.com In response to low ribonucleotide levels, p53 is activated, which in turn leads to the upregulation of the cyclin-dependent kinase inhibitor p21. bmj.com This protein inhibits the activity of cyclin D/cdk and E/cdk complexes, leading to the dephosphorylation of the retinoblastoma protein (Rb). bmj.com Dephosphorylated Rb rebinds to the transcription factor E2F/DP-1, effectively blocking the transcription of genes required for entry into the S phase and causing the cell to arrest in G1. bmj.com

Beyond cell cycle control, Teriflunomide has been found to interfere with other cellular processes. It has been suggested to inhibit the transcription factor NF-κB, a key regulator of inflammatory responses. wikipedia.org Additionally, it may interfere with the adhesion of activated lymphocytes to synovial vascular endothelial cells and increase the synthesis of immunosuppressive cytokines like transforming growth factor-β (TGF-β). drugbank.com

Detailed Analysis of Enzymatic Catalysis and Inhibition Mechanisms

The enzymatic inhibition of DHODH by Teriflunomide is the cornerstone of its therapeutic action. nih.govdrugbank.com DHODH catalyzes the fourth committed step in the de novo synthesis of pyrimidines, the oxidation of dihydroorotate to orotate. researchgate.net This reaction is coupled to the mitochondrial electron transport chain. researchgate.net

Teriflunomide acts as a reversible, non-competitive inhibitor of DHODH. nih.govwikipedia.org This means that it binds to a site on the enzyme distinct from the substrate-binding site and can dissociate from the enzyme, allowing the enzyme to regain activity if the inhibitor is removed. wikipedia.org Non-competitive inhibition is characterized by a decrease in the maximum reaction velocity (Vmax) without a significant change in the Michaelis constant (Km), which represents the substrate concentration at which the reaction rate is half of Vmax. libretexts.org The inhibition by Teriflunomide effectively reduces the amount of functional enzyme available to catalyze the conversion of dihydroorotate to orotate. libretexts.org

The consequences of this inhibition are a decrease in the production of uridine monophosphate (rUMP), a fundamental building block for RNA and DNA. drugbank.comnih.gov While most non-lymphoid cells can compensate for this by utilizing salvage pathways for pyrimidine synthesis, activated lymphocytes are highly dependent on the de novo pathway to meet their increased demand for nucleotides during proliferation. nih.govbmj.com This selective dependency accounts for the targeted immunomodulatory effect of the compound. patsnap.comnih.gov

Impact on Gene Expression and Protein Function: Molecular Biology Perspectives

Studies have shown that treatment with Leflunomide, often in combination with other agents, can lead to a significant downregulation of crucial genes involved in the pathogenesis of inflammatory conditions. bmj.com In early rheumatoid arthritis, combined treatment with Leflunomide and prednisone (B1679067) was found to reduce the expression levels of several inflammatory genes in peripheral blood mononuclear cells, including those encoding for hypoxia-inducible factor 1-alpha (HIF1A), signal transducer and activator of transcription 4 (STAT4), nuclear factor kappa B subunit 1 (NFKB1), and tumor necrosis factor receptor superfamily member 1B (TNFRSF1B). bmj.com

The modulation of gene expression is, in part, a downstream consequence of the primary inhibition of DHODH and the subsequent effects on cell signaling. The activation of the p53 pathway, for instance, leads to changes in the transcription of p53 target genes that control the cell cycle. bmj.com Furthermore, the inhibition of NF-κB can directly impact the expression of a wide array of pro-inflammatory genes. wikipedia.org

At the protein level, the primary impact is on the function of DHODH, which is directly inhibited. nih.govdrugbank.com This leads to a cascade of effects on other proteins, particularly those involved in cell cycle progression. The function of cyclin-dependent kinases and the phosphorylation state of the retinoblastoma protein are altered as a result of the p53-mediated response to pyrimidine depletion. bmj.com

The table below summarizes the key molecular effects of this compound compounds on gene and protein function.

Molecular EffectSpecific Target/PathwayConsequenceReference(s)
Gene Expression
Downregulation of Inflammatory GenesHIF1A, STAT4, NFKB1, TNFRSF1BReduction of inflammation bmj.com
Protein Function
Inhibition of DHODHDihydroorotate DehydrogenaseDecreased pyrimidine synthesis nih.govdrugbank.com
Activation of p53p53 proteinCell cycle arrest at G1 phase bmj.com
Inhibition of NF-κBNF-κB transcription factorReduced expression of pro-inflammatory genes wikipedia.org
Alteration of Cell Cycle ProteinsCyclin-dependent kinases, Retinoblastoma proteinHalting of cellular proliferation bmj.com

Advanced Computational and Theoretical Studies of C18h14fno3 Derivatives

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are fundamental computational techniques used to investigate the interactions between small molecules (ligands) and biological macromolecules (targets), such as proteins. Molecular docking predicts the preferred binding orientation (pose) of a ligand within a target's binding site and estimates the binding affinity semanticscholar.orgnih.govajol.infonih.govdlshsi.edu.ph. This is achieved by exploring various possible binding poses and scoring them based on their fit and predicted interaction energies nih.govmolsoft.com. Studies on various compounds have utilized docking to understand interactions with enzymes like Cyclooxygenase-II (COX-2) semanticscholar.org, InhA mycobacterial protein nih.govrsc.org, and PARP-1 mdpi.com. The output of docking studies typically includes binding scores or energies and detailed information about the interactions formed, such as hydrogen bonds and hydrophobic contacts semanticscholar.orgajol.info.

Molecular dynamics simulations extend docking by providing a dynamic view of the ligand-target complex over time nih.govrsc.orglammps.orgresearchgate.netyoutube.com. These simulations account for the flexibility of both the ligand and the target, allowing researchers to study the stability of the complex, conformational changes upon binding, and the fluctuations of the interaction network rsc.orgrsc.org. MD simulations can provide insights into the dynamic behavior and binding affinity of molecules rsc.org. For C18H14FNO3 derivatives, these methods can be applied to predict how different isomers or analogues might bind to specific protein targets and to understand the stability and dynamics of the resulting complexes. While specific detailed docking poses or MD trajectories for this compound derivatives were not available in the provided search results, these techniques are routinely applied in structure-based drug design to optimize ligand-target interactions.

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Conformation

Quantum chemical (QC) calculations provide a detailed understanding of the electronic structure of molecules, which is crucial for predicting their reactivity, stability, and preferred three-dimensional conformations nih.govnih.gov. These calculations solve the electronic Schrödinger equation to determine properties such as molecular energies, charge distributions, frontier molecular orbitals, and vibrational frequencies nih.govrsc.org.

For this compound derivatives, QC calculations can be used to:

Determine the most stable conformers of different isomers.

Analyze the distribution of electron density, which influences how the molecule interacts with other molecules or biological targets.

Predict potential reaction pathways and transition states, offering insights into their metabolic fate or synthetic routes nih.gov.

Calculate spectroscopic properties, aiding in experimental characterization nih.gov.

State-of-the-art QC methodologies are employed to obtain accurate molecular structures, energetics, and spectroscopic properties nih.gov. While the provided snippets discuss QC calculations for other molecules like ethanimine (B1614810) nih.gov and in the context of quantum computing applications arxiv.orgarxiv.org, the principles are directly applicable to this compound derivatives to gain fundamental insights into their intrinsic molecular properties.

In Silico Screening and Rational Virtual Ligand Design for this compound Analogues

In silico screening, also known as virtual screening, is a cost-effective computational method used to search large libraries of chemical compounds for potential drug candidates based on their predicted ability to interact with a target or possess desired properties uu.nlfrontiersin.orgcresset-group.commolsoft.commdpi.com. This process can significantly accelerate the early stages of drug discovery by prioritizing compounds for experimental testing nih.gov.

For this compound derivatives, in silico screening can be performed using:

Structure-based methods: Docking-based screening against a known target protein structure to identify compounds likely to bind to the active site uu.nlmolsoft.com.

Ligand-based methods: Comparing the 3D electrostatic and shape properties of known active this compound derivatives or related compounds to large databases to find molecules with similar features cresset-group.commolsoft.com. Pharmacophore models derived from active ligands can also be used uu.nl.

Rational virtual ligand design complements screening by using computational insights to design novel this compound analogues with improved properties uu.nlrsc.orgfrontiersin.orgmdpi.com. This can involve modifying existing structures based on predicted binding interactions, optimizing physicochemical properties, or designing molecules to target multiple sites uu.nlmdpi.com. Computational studies have been used in the rational design of various derivatives, such as eugenol (B1671780) derivatives as PPARγ agonists rsc.org and quinoxaline (B1680401) derivatives as PARP-1 inhibitors mdpi.com.

Predictive Modeling for Biological Activities and Compound Interactions

Predictive modeling utilizes computational approaches, often employing machine learning or quantitative structure-activity relationship (QSAR) models, to predict the biological activities or interactions of compounds based on their molecular structures or descriptors nih.govnih.gov. QSAR models establish a mathematical relationship between the structural properties of a set of compounds and their observed biological activity nih.gov.

For this compound derivatives, predictive modeling can be used to:

Estimate the likelihood of a compound exhibiting a specific biological activity (e.g., enzyme inhibition, receptor binding) based on models trained on data from known active and inactive compounds nih.govnih.gov.

Predict potential off-target interactions or ADME (Absorption, Distribution, Metabolism, Excretion) properties to assess their drug-likeness and potential for adverse effects (while specific safety/adverse effect profiles are excluded, the prediction of these properties computationally is relevant to this section) nih.govmdpi.comsemanticscholar.org.

Machine learning methods can predict biological activity directly from molecular features or even from biological data like biosynthetic gene clusters nih.govnih.gov. By building predictive models for this compound derivatives, researchers can prioritize the synthesis and testing of compounds predicted to have favorable activity profiles, thus increasing the efficiency of the discovery process nih.gov.

Theoretical Approaches to Enzyme Functionality and Pathogenic Mutations

Theoretical approaches provide valuable insights into the complex mechanisms of enzyme function and how genetic mutations can impact enzyme activity and lead to disease wikipedia.orgnih.govaps.org. Enzymes are dynamic molecules whose catalytic activity is often linked to conformational changes and interactions with substrates and cofactors wikipedia.org.

For enzymes that might be targets of this compound derivatives, theoretical studies can:

Elucidate the catalytic mechanism at an atomic level, including the roles of specific amino acid residues in the active site wikipedia.org.

Study the dynamics of the enzyme and how it interacts with its substrate and potential inhibitors like this compound derivatives aps.org.

Investigate the impact of pathogenic mutations on enzyme structure, dynamics, and function, potentially explaining mechanisms of resistance or altered activity wikipedia.orgnih.govoncotarget.com.

Theoretical models can describe enzyme-substrate kinetics and the influence of interactions aps.org. While the provided snippets discuss enzyme function and pathogenic mutations in a general context or for other specific enzymes wikipedia.orgnih.govaps.orgnih.govoncotarget.com, applying these theoretical approaches to enzymes relevant to the biological activities of this compound derivatives can deepen the understanding of their mechanism of action and the potential implications of genetic variations in target enzymes.

Compound Names and PubChem CIDs

Compound NameMolecular FormulaPubChem CID
Citalopram propionic acidThis compound10403174
Methyl 2-[4-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]phenyl]acetateThis compound3061219*

Note: PubChem CID 3061219 is associated with Atrazine in the search result snippet uni.lu, which appears to be an error in the source data or indexing. The compound name and formula this compound are listed together, but the CID seems incorrect for this structure. The correct CID for Methyl 2-[4-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]phenyl]acetate with formula this compound needs independent verification outside the provided snippets if required for definitive identification.

Predicted Properties of this compound Isomers

Analytical Methodologies for Research on C18h14fno3 Compounds

Quantitative and Qualitative Analytical Techniques in Compound Characterization

Quantitative and qualitative analytical techniques are fundamental to the characterization of compounds like C18H14FNO3. Qualitative analysis focuses on identifying the components present in a sample, while quantitative analysis determines the amount or concentration of each component. vedantu.com, genroe.com These methods provide descriptive, non-numerical data for qualitative analysis and numerical data for quantitative analysis. vedantu.com, libguides.com

For compounds with the formula this compound, such as Citalopram propionic acid (PubChem CID 10403174), qualitative techniques are employed to confirm the identity and structural features of the synthesized compound. nih.gov This often involves spectroscopic methods that provide information about the functional groups and connectivity of atoms. Quantitative techniques are then used to determine the purity of the synthesized compound or its concentration in a given sample. Elemental analysis, for instance, is a quantitative technique used to determine the percentage composition of elements (carbon, hydrogen, fluorine, nitrogen, oxygen) in a compound, and results for this compound have been reported and compared to calculated values. conicet.gov.ar, semanticscholar.org, tandfonline.com, google.com

The application of both qualitative and quantitative methods is essential for a comprehensive understanding of the compound's properties and for ensuring the quality of the material used in further research.

Development and Validation of Bioanalytical Methods for Biological Matrices

The development and validation of bioanalytical methods are critical for quantifying this compound and its potential metabolites in biological matrices such as blood, plasma, serum, or urine. europa.eu, globalresearchonline.net, iajps.com These methods are vital for pharmacokinetic (PK) and toxicokinetic (TK) studies conducted during preclinical and clinical development. europa.eu, globalresearchonline.net, iajps.com

Bioanalytical method validation is a process that demonstrates the method's suitability for its intended purpose, ensuring the reliability and accuracy of the analytical results obtained from biological samples. europa.eu, gabi-journal.net, globalresearchonline.net Key validation parameters typically include selectivity, sensitivity, accuracy, precision, recovery, and stability of the analyte in the biological matrix. gabi-journal.net, iajps.com Regulatory guidelines, such as those from the ICH and FDA, provide recommendations for conducting bioanalytical method validation. europa.eu, researchgate.net, europa.eu

Method development involves optimizing procedures for sample collection, preparation (e.g., extraction), and detection of the analyte in the complex biological matrix. gabi-journal.net, globalresearchonline.net, iajps.com For compounds like this compound, this may involve selecting appropriate extraction techniques to isolate the analyte from the matrix and choosing a sensitive and selective analytical technique for detection and quantification. globalresearchonline.net

Advanced Spectroscopic Techniques for High-Resolution Analysis and Compound Identification

Advanced spectroscopic techniques play a crucial role in the high-resolution analysis and definitive identification of this compound compounds. These techniques provide detailed information about the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR spectroscopy are widely used to elucidate the structure of organic compounds by providing information about the types and connectivity of atoms. rsc.org, conicet.gov.ar, amazonaws.com, unifi.it, semanticscholar.org, nd.edu, youtube.com For compounds with the formula this compound, NMR spectra show characteristic signals corresponding to different protons and carbons in the molecule, aiding in confirming the proposed structure. conicet.gov.ar, unifi.it, semanticscholar.org Chemical shifts, splitting patterns, and integration of signals in NMR spectra provide detailed structural insights. nd.edu, youtube.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule based on the vibrations of chemical bonds. conicet.gov.ar, amazonaws.com, semanticscholar.org, nd.edu, youtube.com Analysis of the IR spectrum of a this compound compound can reveal the presence of characteristic functional groups such as nitriles (C≡N), carbonyls (C=O), hydroxyls (O-H), and aromatic rings (C=C stretches), which are consistent with structures like Citalopram propionic acid or related analogues. ebi.ac.uk, hmdb.ca, nih.gov, conicet.gov.ar, amazonaws.com, semanticscholar.org, google.com, youtube.com

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to confirm the molecular formula and gain further structural details. conicet.gov.ar, unifi.it, semanticscholar.org, nd.edu Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are commonly used for analyzing polar compounds like those with the this compound formula, often yielding a protonated molecular ion peak (M+H)+. conicet.gov.ar, unifi.it, semanticscholar.org High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which can help confirm the elemental composition. rsc.org

These spectroscopic methods, often used in combination, provide a powerful suite of tools for the comprehensive structural characterization and identification of this compound compounds.

Application of Chromatographic Separation Techniques (e.g., High-Performance Liquid Chromatography, Gas Chromatography-Mass Spectrometry)

Chromatographic techniques are essential for separating this compound from mixtures, whether from synthesis reaction mixtures or complex biological matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are prominent techniques used.

High-Performance Liquid Chromatography (HPLC): HPLC is widely applied for the separation, purification, and quantitative analysis of non-volatile or thermally labile compounds like those with the this compound formula. rsc.org, unifi.it, scioninstruments.com, researchgate.net, savemyexams.com HPLC separates compounds based on their interactions with a stationary phase and a mobile phase. Different types of stationary phases and mobile phases can be used to achieve optimal separation. rsc.org, savemyexams.com HPLC is often coupled with detectors such as UV-Vis or mass spectrometers (HPLC-MS or LC-MS) for detection and identification. conicet.gov.ar, semanticscholar.org, researchgate.net, savemyexams.com, wikipedia.org HPLC has been used for purity determination and enantiomeric excess determination of compounds, including those with related structures or the this compound formula. rsc.org, unifi.it

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for the analysis of volatile or semi-volatile compounds. While this compound might require derivatization to be sufficiently volatile for GC, GC-MS is a powerful technique for separating and identifying components in a mixture based on their retention times and mass spectra. scioninstruments.com, researchgate.net, savemyexams.com, nih.gov GC-MS is widely used in various analytical applications, including forensic science and drug testing. scioninstruments.com, savemyexams.com Although LC-MS is often preferred for more polar and less volatile compounds like this compound, GC-MS principles are relevant for compound analysis when applicable. wikipedia.org, nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS, particularly LC-MS/MS, is a hyphenated technique that combines the separation power of HPLC with the identification capabilities of mass spectrometry. conicet.gov.ar, semanticscholar.org, wikipedia.org, iajps.com, nih.gov This technique is invaluable for the analysis of this compound in complex matrices, including biological samples, due to its high sensitivity and selectivity. wikipedia.org, nih.gov LC-MS allows for the separation of the target compound from interfering substances and provides structural information through mass analysis. wikipedia.org LC-MS has been successfully applied for the characterization and detection of compounds with the this compound formula. conicet.gov.ar, semanticscholar.org

These chromatographic techniques, especially when coupled with mass spectrometry, are indispensable for isolating, identifying, and quantifying this compound in various research contexts.

Integration of Analytical Methods in Mechanistic and Preclinical Investigations

The integration of various analytical methods is crucial for conducting comprehensive mechanistic and preclinical investigations involving this compound. Preclinical studies aim to evaluate the biological activity, pharmacokinetics, and potential toxicity of a compound before human trials. iaea.org, oncodesign-services.com, kolaido.com

Analytical techniques are integrated into preclinical studies to:

Characterize Test Articles: Ensure the identity, purity, and stability of the this compound compound used in studies.

Support Pharmacokinetic Studies: Quantify the concentration of this compound in biological samples collected at different time points to determine absorption, distribution, metabolism, and excretion (ADME) profiles. oncodesign-services.com, globalresearchonline.net, iajps.com Validated bioanalytical methods using techniques like LC-MS/MS are essential for this purpose. iajps.com

Identify Metabolites: Use techniques like LC-MS to identify and characterize metabolites of this compound formed in biological systems. iaea.org

Investigate Mechanisms of Action: Apply analytical methods to study the interaction of this compound with biological targets or pathways.

Assess Biodistribution: Determine the distribution of this compound in different tissues and organs using quantitative analytical techniques. iaea.org

The integration of spectroscopic, chromatographic, and bioanalytical methods provides a holistic approach to understanding the behavior of this compound in biological systems and supports informed decision-making in the drug discovery and development process. iajps.com Rigorous analytical data obtained through validated methods are critical for the reliability and reproducibility of preclinical research findings. biocanrx.com, kolaido.com, nih.gov

Future Research Directions and Innovation in C18h14fno3 Derivative Studies

Design and Synthesis of Novel C18H14FNO3 Compounds with Enhanced Biological Profiles

The design and synthesis of novel this compound compounds with improved biological profiles represent a primary focus for future research. This involves strategic modifications to the core this compound structure to enhance potency, selectivity, bioavailability, and other desirable pharmacological characteristics. Structure-activity relationship (SAR) studies will be crucial in guiding these modifications. Researchers may explore the introduction of various functional groups, alteration of the substitution patterns on the aromatic rings, or modification of the linker region to fine-tune interactions with biological targets. For instance, studies on other heterocyclic compounds have shown that the presence of specific groups like -F, -Cl, -Br, -CF3, -NO2, -CN, -CHO, -OH, OCH3, COOCH3, as well as certain heterocycles, can increase antimicrobial activity nih.gov. Similarly, the presence of oxygen or sulfur atoms in linker regions has been shown to enhance antimicrobial activity in some hybrid compounds nih.gov.

Innovative synthetic methodologies, such as mechanochemistry and flow chemistry, are expected to play a significant role in the efficient and environmentally friendly synthesis of these novel derivatives nih.gov. These techniques can offer improved yields, simplified reaction conditions, and reduced environmental impact compared to conventional approaches nih.gov. The synthesis of hydantoins, for example, has benefited from both mechanochemical and continuous flow methods nih.gov.

Research will also focus on developing stereoselective synthesis routes to obtain enantiomerically pure this compound derivatives, as the biological activity can be highly dependent on the stereochemistry nih.gov. Techniques for direct cyclization or other asymmetric synthesis methods may be employed nih.gov.

Integration of Advanced Omics Technologies (e.g., Proteomics, Metabolomics) in Mechanistic Research

Integrating advanced omics technologies, such as proteomics and metabolomics, will be essential for gaining a deeper understanding of the mechanisms by which this compound derivatives interact with biological systems. Proteomics, the study of the entire protein complement of a cell or tissue, can reveal how these compounds affect protein expression levels, post-translational modifications, and protein-protein interactions nih.gov. This can help identify the specific protein targets of this compound derivatives and elucidate the downstream signaling pathways that are modulated. Mass spectrometry-based proteomics is a key technique for identifying individual protein concentrations and post-translational modifications nih.gov.

Metabolomics focuses on the comprehensive analysis of small molecule metabolites within a biological system, providing a snapshot of the cellular physiological state nih.govmdpi.com. By analyzing changes in metabolite profiles upon treatment with this compound derivatives, researchers can infer how these compounds impact metabolic pathways. This can reveal off-target effects or provide insights into the cellular response to treatment. Combining proteomics and metabolomics can offer a more complete picture of the biological impact of this compound derivatives, aiding in the understanding of pathophysiological mechanisms and the identification of novel biomarkers revespcardiol.org. These technologies can differentiate between different biological states or responses based on the complete protein, lipid, and metabolite profiles mdpi.com.

The application of these technologies in mechanistic research involves several steps, typically including sample preparation, data acquisition using techniques like mass spectrometry or nuclear magnetic resonance spectroscopy, and sophisticated bioinformatics analysis to interpret the large datasets generated nih.govrevespcardiol.org. Challenges remain in data processing and quantification, and accurate models of ionization effects, for example, could improve estimates of analyte population in samples nih.gov.

Advancements in Computational Methodologies for Predictive Modeling and De Novo Design

Advancements in computational methodologies will significantly accelerate the discovery and optimization of this compound derivatives. Predictive modeling techniques, such as quantitative structure-activity relationships (QSAR), molecular docking, and molecular dynamics simulations, can predict the biological activity, binding affinity to target molecules, and pharmacokinetic properties (e.g., absorption, distribution, metabolism, excretion - ADMET) of potential candidates before they are synthesized researchgate.net. Machine learning algorithms are increasingly used in predictive modeling, for instance, to predict solubility and enhance bioavailability forecasts researchgate.net.

De novo design methods, which aim to generate novel molecular structures with desired properties from scratch, will be particularly valuable researchgate.netfrontiersin.org. These methods leverage algorithms, often incorporating artificial intelligence and deep learning, to explore vast chemical spaces and propose structures that are predicted to have optimal interactions with specific biological targets or improved ADMET profiles frontiersin.orgschrodinger.combiologicsummit.com. Generative algorithms, trained on datasets of known molecules, can generate novel structures with unique drug-like qualities frontiersin.org. Different generative models, such as VAE, AAE, ORGAN, CharRNN, REINVENT, and GraphINVENT, are being benchmarked for their effectiveness in de novo design digitellinc.com. Reinforcement learning can further train these models to generate compounds with specific desired properties digitellinc.com.

Computational methodologies can also assist in understanding the impact of topological shape on molecular properties and guide the design of targeted molecules schrodinger.com. The integration of high-throughput virtual screening with de novo design can help identify promising candidates more efficiently schrodinger.com.

Development of Novel Preclinical Models and Innovative Assay Systems

The development of novel preclinical models and innovative assay systems is crucial for accurately evaluating the efficacy and potential of this compound derivatives. Traditional in vitro and in vivo models may not always fully recapitulate the complexity of human diseases or biological processes. Future research will focus on creating more physiologically relevant models, such as organ-on-a-chip systems, 3D cell cultures, and more sophisticated animal models that better mimic human conditions.

Innovative assay systems are needed to provide more sensitive, high-throughput, and mechanistic insights into the activity of this compound derivatives. This includes developing assays to measure specific protein-ligand interactions, enzyme inhibition or activation, and cellular responses in real-time. High-content screening platforms, which allow for the simultaneous measurement of multiple parameters in cells, will be valuable for evaluating the effects of these compounds on various cellular processes. Assays to study cell cycle effects and apoptosis are examples of such evaluations bg.ac.rs.

The development of these models and assays should be guided by the need for translatability to the clinical setting, although clinical trials themselves are outside the scope of this discussion nih.gov. Validation of these models is an essential step in the drug discovery and development process nih.gov. A combination of models may be more effective than a single model nih.gov.

Strategies for Bridging Preclinical Discoveries to Translational Research Paradigms (Excluding Clinical Trials)

Bridging preclinical discoveries to translational research paradigms, without discussing clinical trials, involves several critical steps to prepare promising this compound derivatives for potential future human studies. This phase focuses on further characterizing the lead candidates and ensuring their suitability for progression.

Key strategies include detailed pharmacokinetic (PK) and pharmacodynamic (PD) studies in relevant animal models japsonline.comresearchgate.net. PK studies assess how the compound is absorbed, distributed, metabolized, and excreted, while PD studies evaluate its biological effects in the body. These studies help determine appropriate dosing strategies and understand the relationship between exposure and response. Bioanalytical methods, such as HPLC, are essential for quantifying the compound and its metabolites in biological samples japsonline.com.

Formulation development is another crucial aspect, focusing on creating stable and deliverable forms of the this compound derivatives for administration in preclinical studies researchgate.net. This involves evaluating different formulations to optimize solubility, stability, and bioavailability.

Scale-up synthesis is necessary to produce larger quantities of the lead candidates for extensive preclinical testing nih.gov. This requires developing efficient and reproducible synthetic routes that can be implemented on a larger scale under good manufacturing practice (GMP) guidelines, although GMP itself is a regulatory consideration related to clinical development and thus outside the strict scope.

Further studies may also involve assessing the compound's effects on various organ systems and evaluating potential interactions with other molecules or pathways, building upon the mechanistic insights gained from omics technologies nih.govrevespcardiol.org. The goal is to build a comprehensive data package that supports the potential of the compound for therapeutic use, facilitating its transition along the translational spectrum ucla.educ-path.org. This includes ensuring that robust evidence from preclinical models informs future study design acmedsci.ac.uk.

Q & A

Q. Advanced

  • Apply Design of Experiments (DoE) to identify critical variables (e.g., temperature, catalyst loading) .
  • Use in-situ monitoring (e.g., IR spectroscopy) to track intermediate formation and adjust conditions dynamically .
  • Conduct kinetic studies to determine rate-limiting steps and optimize reaction time .
  • Validate reproducibility across ≥3 independent trials with statistical analysis (e.g., RSD <5%) .

How should researchers design a study to investigate the stability of this compound under varying pH and temperature conditions?

Q. Basic

  • Define variables: Independent (pH, temperature), dependent (degradation rate, byproduct formation) .
  • Use accelerated stability testing (e.g., 40°C/75% RH for 6 months) with HPLC monitoring .
  • Include control groups (e.g., inert atmosphere vs. ambient conditions) to isolate degradation pathways .
  • Analyze data using Arrhenius plots to predict shelf-life .

What computational approaches are suitable for predicting the reactivity of this compound in novel chemical environments?

Q. Advanced

  • Perform density functional theory (DFT) calculations to model transition states and reaction barriers .
  • Simulate solvation effects using implicit/explicit solvent models (e.g., COSMO-RS) .
  • Validate predictions with experimental kinetic data (e.g., kobsk_{obs} from UV-Vis spectroscopy) .
  • Cross-reference with crystallographic data (if available) to assess steric and electronic influences .

How can researchers ensure rigorous characterization of stereoisomers in this compound derivatives?

Q. Advanced

  • Use chiral HPLC or SFC with appropriate columns (e.g., amylose-based) to separate enantiomers .
  • Confirm absolute configuration via X-ray crystallography or electronic circular dichroism (ECD) .
  • Apply NOESY/ROESY NMR to determine relative stereochemistry through spatial correlations .
  • Report enantiomeric excess (ee) using chiral derivatizing agents (e.g., Mosher’s acid) .

What frameworks guide the formulation of hypothesis-driven research questions for this compound-based studies?

Q. Basic

  • Apply the PICO framework : Population (e.g., reaction systems), Intervention (e.g., catalytic conditions), Comparison (e.g., alternative substrates), Outcome (e.g., yield, selectivity) .
  • Evaluate feasibility using FINER criteria : Feasible (resource alignment), Novel (gap identification), Ethical (waste disposal protocols), Relevant (therapeutic or mechanistic significance) .

How should conflicting bioactivity results for this compound in different assay systems be critically analyzed?

Q. Advanced

  • Conduct contradiction analysis : Identify principal variables (e.g., cell line viability, solvent interference) using Ishikawa diagrams .
  • Replicate assays with standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
  • Perform meta-analysis of primary data to identify outliers or systemic biases .
  • Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm activity .

What are best practices for documenting synthetic procedures and analytical data to ensure reproducibility?

Q. Basic

  • Include step-by-step protocols with exact quantities, equipment, and environmental conditions (e.g., glovebox use) .
  • Provide raw NMR spectra (integration values, multiplet descriptions) and chromatograms (retention times, baseline resolution) in supplementary materials .
  • Use IUPAC nomenclature and avoid ad-hoc abbreviations (e.g., "compound 4b" is unacceptable; use systematic names) .

How can researchers integrate literature data into predictive models for this compound’s physicochemical properties?

Q. Advanced

  • Curate datasets from Reaxys or SciFinder, filtering for peer-reviewed studies only .
  • Train machine learning models (e.g., random forests) on descriptors like logP, molar refractivity, and topological polar surface area .
  • Validate models using leave-one-out cross-validation and external test sets .
  • Address data sparsity via Bayesian inference or transfer learning .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.